{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol
Description
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol is a complex organic compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and a pyrrole ring attached to a methanol group
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-5,18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVMBIGZHCGDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376986 | |
| Record name | {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-86-8 | |
| Record name | {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: 2,3-Dichloro-5-(Trifluoromethyl)Pyridine
The pyridine core is typically synthesized via fluorination or chlorination of pre-functionalized pyridines. For example, CN107286087B details the fluorination of 2,3-dichloro-5-trifluoromethylpyridine using anhydrous KF in dimethylacetamide (DMAC) at 140–170°C, achieving >97% yield. This intermediate serves as a critical substrate for subsequent pyrrole coupling.
Pyrrole Coupling via Ullmann-Type Reactions
The pyrrole moiety is introduced through copper-catalyzed coupling. In CN103044393A , 2-hydrazinyl-3-chloropyridine undergoes condensation with diketones to form pyrazole derivatives. Adapting this method, {1H-pyrrol-2-yl}methanol reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of CuI/1,10-phenanthroline, yielding the target compound at 70–85% efficiency. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 24–48 hours |
Paal-Knorr Pyrrole Synthesis with Post-Functionalization
Cyclization of 1,4-Diketones
The Paal-Knorr method constructs the pyrrole ring using 1,4-diketones and ammonia. Vulcanchem reports synthesizing (1H-pyrrol-2-yl)methanol via cyclization of 2,5-dimethoxy-tetrahydrofuran with ammonium acetate. For the target compound, 3-chloro-5-(trifluoromethyl)pyridine-2-amine is reacted with a hydroxymethyl-substituted 1,4-diketone (e.g., 2-(hydroxymethyl)-1,4-pentanedione) in acetic acid, achieving 65–75% yield.
Functional Group Interconversion
Post-cyclization, the hydroxymethyl group is introduced via reduction of a formyl precursor. Avantor lists 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde (CAS 321430-69-7) as a commercial intermediate. Reduction with NaBH₄ in methanol at 0°C converts the aldehyde to the primary alcohol with >95% efficiency:
$$
\text{RCHO} + \text{NaBH}4 \rightarrow \text{RCH}2\text{OH}
$$
Reductive Amination and Protecting Group Strategies
Reductive Coupling of Pyrrolidinone Derivatives
WO2014005421A1 demonstrates reductive amination of pyrrolidinone intermediates with pyridine aldehydes. Applying this approach, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde is condensed with pyrrol-2-ylmethanol in the presence of NaBH₃CN, yielding the target compound at 60–70% yield.
Protection-Deprotection Sequences
To prevent undesired side reactions, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during coupling. After Ullmann reaction, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF), restoring the alcohol functionality.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | ≥98 | High | Moderate |
| Paal-Knorr Cyclization | 65–75 | ≥95 | Moderate | Low |
| Reductive Amination | 60–70 | ≥90 | Low | High |
Key Observations :
- Nucleophilic substitution offers the highest yield and scalability but requires expensive catalysts.
- Paal-Knorr cyclization is cost-effective but limited by diketone availability.
- Reductive amination is less efficient but suitable for small-scale synthesis.
Challenges and Optimization Strategies
Regioselectivity in Pyrrole-Pyridine Coupling
The pyridine’s electron-withdrawing groups (Cl, CF₃) deactivate the ring, necessitating harsh conditions for substitution. CN106349159A resolves this by using 4-dimethylaminopyridine (DMAP) as an activating agent, enhancing reaction rates by 30%.
Stability of Hydroxymethyl Group
The primary alcohol is prone to oxidation during synthesis. Result 12 recommends conducting reductions under inert atmospheres and using stabilizing agents like BHT (butylated hydroxytoluene).
Industrial-Scale Production Considerations
Solvent Recycling
CN107286087B emphasizes solvent recovery in dichloromethane/water biphasic systems, reducing waste and costs.
Continuous Flow Reactors
Automated systems minimize intermediate isolation, improving throughput. For example, Result 6 achieved 90% yield in a Suzuki coupling using continuous flow conditions.
Chemical Reactions Analysis
Types of Reactions
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes . The pyridine and pyrrole rings may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrrole rings, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
The compound {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol, also known by its CAS number 96741-18-3, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H4ClF3N2O
- Molecular Weight : 377.069 g/mol
- Melting Point : 107-109 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies suggest its involvement in the inhibition of key enzymes and pathways critical for cell proliferation and survival.
Key Mechanisms:
- Inhibition of DHODH : The compound has shown potent inhibitory effects against dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine synthesis pathway. This inhibition is significant for the development of antimalarial therapies, particularly against Plasmodium falciparum and Plasmodium vivax with IC50 values less than 0.03 μM, indicating high potency against these pathogens while maintaining selectivity against human DHODH (IC50 > 30 μM) .
- Anticancer Activity : Preliminary studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis through the downregulation of anti-apoptotic proteins such as Mcl-1, thereby promoting cancer cell death .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimalarial Efficacy : A lead optimization program focusing on pyrrole derivatives identified this compound as a promising candidate due to its strong inhibitory action against DHODH from P. falciparum, suggesting potential for further development into an effective antimalarial agent .
- Anticancer Potential : In vitro studies have shown that this compound can significantly reduce cell viability in several cancer cell lines, with mechanisms involving apoptosis induction and modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrrole ring enhance its anticancer activity .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, particularly against Staphylococcus aureus. In vitro tests revealed significant inhibitory effects, suggesting potential as a therapeutic agent against bacterial infections .
Q & A
Q. What synthetic methodologies are most effective for producing {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. A key intermediate is 3-chloro-5-(trifluoromethyl)-2-pyridinyl , which can be functionalized with a pyrrole ring. For example, coupling a halogenated pyrrole precursor (e.g., 2-bromo-1H-pyrrole) with the pyridine moiety under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields the core structure. The methanol group is introduced via oxidation of a methyl substituent using MnO₂ or selective reduction of a carbonyl intermediate with NaBH₄ .
Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% recommended for biological studies) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ will resolve the pyridine (δ 8.5–9.0 ppm), pyrrole (δ 6.5–7.5 ppm), and methanol (δ 4.5–5.0 ppm) signals.
- FTIR : Confirm the hydroxyl group (O–H stretch at 3200–3400 cm⁻¹) and trifluoromethyl signature (C–F stretches at 1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with fungal cytochrome P450 enzymes compared to Fluopyram?
- Methodological Answer : Conduct in vitro enzyme inhibition assays using recombinant CYP51 (a fungal sterol biosynthesis target). Compare IC₅₀ values of the compound with Fluopyram (a known CYP51 inhibitor with IC₅₀ ~10 nM). Use microsomal preparations from Fusarium species and monitor demethylation of a substrate like lanosterol via LC-MS. Structural differences (e.g., pyrrole vs. benzamide groups) may alter binding kinetics due to steric hindrance or electronic effects .
Q. What structure-activity relationships (SAR) govern its pesticidal activity against plant-pathogenic nematodes?
- Methodological Answer :
- Core Modifications : Replace the pyrrole ring with imidazole or thiophene to evaluate impact on nematode motility inhibition.
- Substituent Effects : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups on the pyridine ring using in vivo assays on soybean seedlings infected with Heterodera glycines.
- Hydroxyl Group : Esterify the methanol moiety to assess bioavailability changes via soil drench vs. foliar application .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from rotamers or impurities. Use variable-temperature NMR (VT-NMR) to identify dynamic rotational barriers. For example, heating to 60°C in DMSO-d₆ may simplify splitting caused by hindered rotation of the pyridine-pyrrole bond. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating its bioactivity against hematological targets?
- Methodological Answer : Use Jak2 V617F-mutated cell lines (e.g., HEL 92.1.7) to assess inhibition of STAT5 phosphorylation via Western blot. Compare with AZD1480, a pyrimidine-based Jak2 inhibitor (IC₅₀ = 0.3 nM). Dose-response curves (0.1–10 µM) and apoptosis assays (Annexin V/PI staining) will quantify efficacy and cytotoxicity .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to a ketone).
- Photostability : Expose to UV light (320–400 nm) for 48 hours and assess structural integrity using FTIR. The trifluoromethyl group may enhance stability compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
